

OK-1035: A Comparative Analysis of its Cross-Reactivity with Other Kinases

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Compound of Interest

Compound Name: UPF-1035

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For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the kinase selectivity of the DNA-PK inhibitor, OK-1035, with comparative data and experimental protocols.

The study of cellular signaling pathways and the development of targeted therapeutics rely on the availability of specific molecular probes. Kinase inhibitors, in particular, have become indispensable tools for dissecting complex biological processes and for the development of novel cancer therapies. OK-1035, identified as a potent and selective inhibitor of the DNA-dependent protein kinase (DNA-PK), represents an important molecule in the study of DNA damage response pathways.^[1] This guide provides a comprehensive comparison of the cross-reactivity of OK-1035 with other kinases, supported by available experimental data, and details the methodologies for the key experiments cited.

Comparative Analysis of Kinase Inhibition

OK-1035 was identified as a potent inhibitor of DNA-PK with a reported half-maximal inhibitory concentration (IC₅₀) of 8 μ M.^[1] An initial study highlighted its high selectivity, noting that this concentration was over 50 times lower than that required to inhibit seven other protein kinases. While the specific IC₅₀ values for the seven other kinases were not detailed in the primary publication's abstract, the significant difference underscores the selectivity of OK-1035 for DNA-PK. Later reports have also mentioned an IC₅₀ of 100 μ M for DNA-PK.

To provide a contemporary context for the selectivity of DNA-PK inhibitors, this guide also includes data on two more recent and well-characterized inhibitors: NU7441 and M3814. These

compounds have been extensively profiled against broad kinase panels, offering a clearer picture of the selectivity that can be achieved for this important therapeutic target.

Table 1: Cross-Reactivity of OK-1035 Against a Panel of Kinases

Kinase Target	OK-1035 IC50 (μM)
DNA-PK	8
Protein Kinase A	>400
Protein Kinase C	>400
cG-dependent Protein Kinase	>400
Casein Kinase I	>400
Casein Kinase II	>400
EGF Receptor Kinase	>400
v-Abl Tyrosine Kinase	>400

Data derived from the statement that the IC50 for DNA-PK is more than 50 times lower than for the other seven kinases.

Table 2: Selectivity Profile of Modern DNA-PK Inhibitors

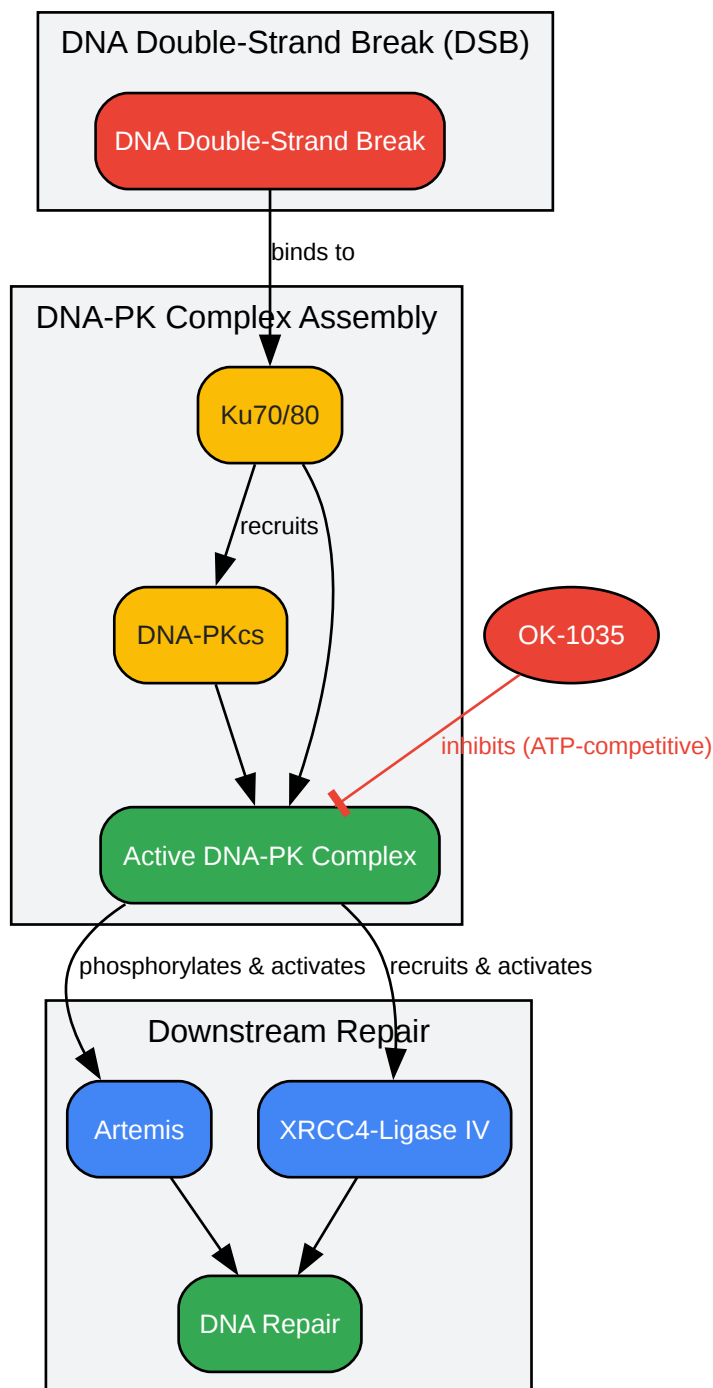
Kinase Target	NU7441 IC50 (nM)	M3814 (Peposertib) IC50 (nM)
DNA-PK	14	< 3
PI3Kα	5000	>10,000
mTOR	1700	>10,000
ATM	>100,000	>10,000
ATR	>100,000	>10,000

This table presents a summary of the high selectivity of newer generation DNA-PK inhibitors against other closely related kinases in the PI3K-like kinase (PIKK) family.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Signaling Pathway and Experimental Workflow

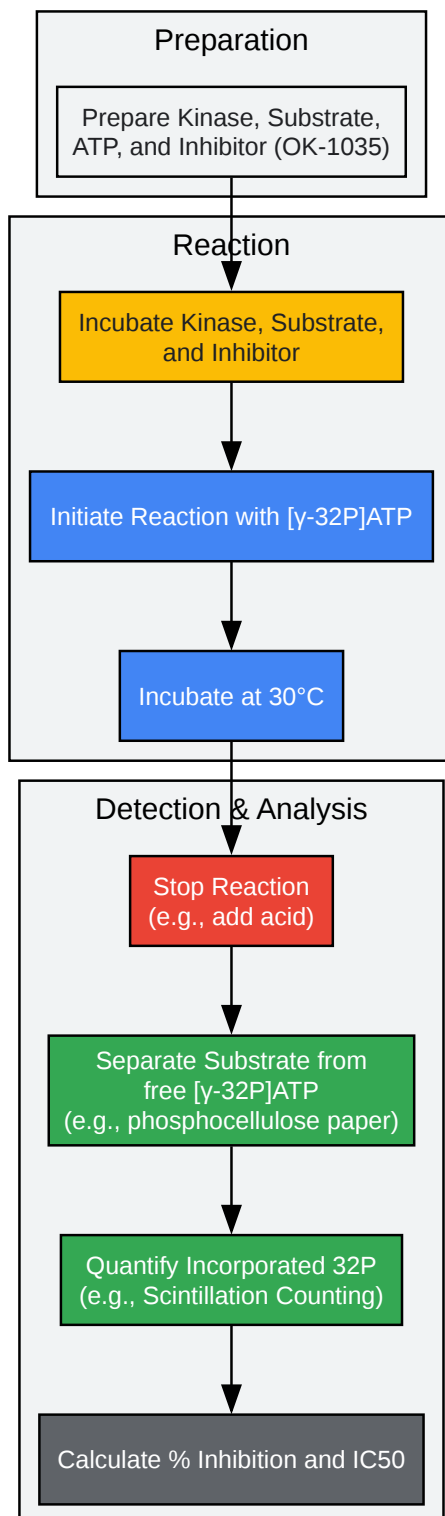
To visually represent the biological context and experimental procedures, the following diagrams have been generated.

DNA-PK Signaling Pathway in Non-Homologous End Joining (NHEJ)

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Caption: DNA-PK in the NHEJ pathway.

General Workflow for an In Vitro Kinase Assay

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Caption: Workflow of a kinase assay.

Experimental Protocols

The determination of kinase inhibition is a critical experimental procedure in drug discovery and chemical biology. The following protocols describe a classic radiolabel-based method, which was the standard at the time of OK-1035's discovery, and a modern luminescence-based assay.

Protocol 1: Radiolabel-Based Protein Kinase Assay (ca. 1995)

This method measures the transfer of a radiolabeled phosphate group from ATP to a kinase-specific substrate.

Materials:

- Purified kinase (e.g., DNA-PK)
- Specific peptide substrate for the kinase
- OK-1035 or other inhibitors at various concentrations
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT)
- [γ -³²P]ATP
- Phosphocellulose paper (e.g., Whatman P81)
- Wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation counter and scintillation fluid

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, combine the purified kinase, its specific peptide substrate, and the desired concentration of OK-1035 in the kinase reaction buffer. A control reaction without the inhibitor should be prepared.
- **Initiation:** Start the kinase reaction by adding [γ -³²P]ATP to the mixture.

- Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes) during which the kinase transfers the radiolabeled phosphate to the substrate.
- Termination: Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper. The acidic nature of the paper and subsequent washes will halt the enzymatic reaction.
- Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove unincorporated [γ -³²P]ATP.
- Quantification: Place the washed and dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the amount of incorporated radioactivity using a scintillation counter.
- Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated by comparing the activity in the presence of OK-1035 to the control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Protocol 2: Luminescence-Based ATP-Depletion Kinase Assay (Modern Method)

This high-throughput method measures kinase activity by quantifying the amount of ATP consumed in the kinase reaction.

Materials:

- Purified kinase
- Specific substrate
- OK-1035 or other inhibitors
- Kinase reaction buffer
- ATP

- Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
- White, opaque multi-well plates
- Luminometer

Procedure:

- **Reaction Setup:** In a well of a white, opaque multi-well plate, add the purified kinase, its substrate, and the desired concentration of OK-1035 in the kinase reaction buffer.
- **Initiation:** Start the kinase reaction by adding ATP to the well.
- **Incubation:** Incubate the plate at room temperature or 30°C for a specific time (e.g., 60 minutes).
- **Detection:** Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and initiates a luciferase-luciferin reaction that produces light in proportion to the amount of remaining ATP.
- **Measurement:** Measure the luminescent signal using a luminometer.
- **Analysis:** A lower luminescent signal indicates higher kinase activity (more ATP consumed). The percent inhibition is calculated based on the difference in luminescence between the inhibited and uninhibited reactions. The IC₅₀ value is determined from a dose-response curve.^[13]

Conclusion

OK-1035 is a valuable tool for studying the function of DNA-PK, demonstrating significant selectivity for its target over a range of other kinases. While detailed cross-reactivity data from its initial discovery is limited in publicly accessible literature, the qualitative evidence points to a highly selective compound for its time. For researchers requiring a more comprehensively characterized inhibitor with a well-defined off-target profile, newer generation DNA-PK inhibitors such as NU7441 and M3814 offer alternatives with extensive publicly available selectivity data. The choice of inhibitor will ultimately depend on the specific requirements of the experimental system and the need for a precisely defined selectivity window.

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